molecular formula C10H5BrClNO B6185304 8-bromo-6-chloroquinoline-2-carbaldehyde CAS No. 904369-24-0

8-bromo-6-chloroquinoline-2-carbaldehyde

Cat. No.: B6185304
CAS No.: 904369-24-0
M. Wt: 270.5
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Description

8-bromo-6-chloroquinoline-2-carbaldehyde: is a chemical compound with the molecular formula C10H5BrClNO and a molecular weight of 270.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-chloroquinoline-2-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. The reactions are carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 8-bromo-6-chloroquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline carboxylic acids.

    Reduction: Quinoline alcohols.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-6-chloroquinoline-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloroquinoline-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Comparison with Similar Compounds

  • 2-chloroquinoline-3-carbaldehyde
  • 6-bromoquinoline-2-carbaldehyde
  • 8-chloroquinoline-2-carbaldehyde

Comparison: 8-bromo-6-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for diverse scientific research applications .

Properties

CAS No.

904369-24-0

Molecular Formula

C10H5BrClNO

Molecular Weight

270.5

Purity

95

Origin of Product

United States

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